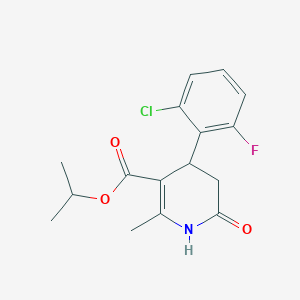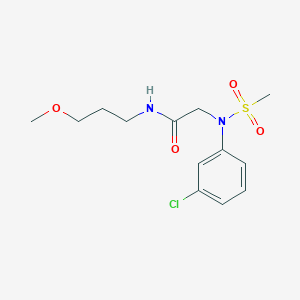![molecular formula C18H12Cl2N2O3S B4890226 5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4890226.png)
5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide, also known as DCF, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. DCF belongs to the class of furan derivatives and has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities.
Mecanismo De Acción
5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide exerts its therapeutic effects through various mechanisms of action. In cancer cells, 5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide induces apoptosis by activating caspase-3 and caspase-9 and downregulating anti-apoptotic proteins such as Bcl-2. 5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In inflammation, 5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide inhibits the NF-κB pathway, which is a key regulator of inflammatory cytokine production. 5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide also inhibits the MAPK pathway, which is involved in the production of pro-inflammatory cytokines. In oxidative stress, 5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide scavenges free radicals and reduces lipid peroxidation, thus protecting cells from oxidative damage.
Biochemical and physiological effects:
5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has been found to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide inhibits cell proliferation and induces apoptosis, which leads to the inhibition of tumor growth. In inflammation, 5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide reduces the production of pro-inflammatory cytokines, which leads to the attenuation of inflammatory response. In oxidative stress, 5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide reduces lipid peroxidation and scavenges free radicals, which leads to the protection of cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified to high levels of purity. 5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has been extensively studied for its potential therapeutic properties, which means there is a wealth of literature available on its mechanisms of action and effects. However, there are also some limitations to the use of 5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide in lab experiments. 5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has been found to have low solubility in water, which can limit its use in aqueous-based experiments. 5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has also been found to have poor stability in solution, which can limit its use in long-term experiments.
Direcciones Futuras
There are several future directions for the study of 5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide. One potential direction is the development of more stable and soluble analogs of 5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide that can be used in aqueous-based experiments. Another direction is the investigation of the potential of 5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide as a therapeutic agent in other diseases such as neurodegenerative diseases and cardiovascular diseases. The development of more targeted delivery systems for 5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide could also enhance its therapeutic potential. Overall, the study of 5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has the potential to lead to the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide can be synthesized using a multi-step reaction process involving the reaction of 2,4-dichlorophenyl isocyanate with 2-aminophenol followed by the reaction with thiourea and furfural. The final product is obtained by recrystallization from ethanol. The purity of the synthesized 5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide can be confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has been extensively studied for its potential therapeutic properties in various fields of research such as cancer, inflammation, and oxidative stress. In cancer research, 5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has been found to exhibit anti-proliferative and apoptotic effects on various cancer cell lines such as breast, lung, colon, and prostate cancer. Inflammation is a common underlying mechanism in many chronic diseases, and 5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Oxidative stress is also a contributing factor in many diseases, and 5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has been found to have antioxidant properties by scavenging free radicals and reducing lipid peroxidation.
Propiedades
IUPAC Name |
5-(2,4-dichlorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3S/c19-10-5-6-11(12(20)9-10)15-7-8-16(25-15)17(24)22-18(26)21-13-3-1-2-4-14(13)23/h1-9,23H,(H2,21,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCYISYNJONSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide](/img/structure/B4890153.png)
![ethyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B4890161.png)
![1-(4-fluorophenyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4890168.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B4890175.png)
![7-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-4-(2,4,5-trimethoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4890180.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(1-piperidinyl)acetamide hydrochloride](/img/structure/B4890191.png)

![methyl N-{4,6-bis[(2-hydroxyphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B4890205.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide](/img/structure/B4890210.png)

![2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B4890227.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B4890230.png)

![N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4890242.png)